4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid
Overview
Description
4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid is a biochemical used for proteomics research . It has a molecular weight of 204.18 and a molecular formula of C10H8N2O3 .
Synthesis Analysis
The synthesis of quinoxaline derivatives, including 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid, involves the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with different aldehydes, ketones, diketones, ketoesters, as well as hydrazine, phenyl isothiocyanate, carbon disulphide .Molecular Structure Analysis
The InChI code for 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid is 1S/C10H8N2O3/c1-12-7-5-3-2-4-6 (7)11-8 (9 (12)13)10 (14)15/h2-5H,1H3, (H,14,15) .Physical And Chemical Properties Analysis
4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid is a pale-yellow to yellow-brown solid . It is stored at room temperature .Scientific Research Applications
Antitumor Activity
This compound has shown promise in the field of oncology, particularly in the synthesis of derivatives with antitumor properties. For instance, similar structures have been synthesized and evaluated for their growth inhibition in various human solid tumor cell lines and leukemia cells . These compounds, including 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid , could potentially be hydrolyzed in vivo to form active metabolites of known anticancer drugs like temozolomide, showing moderate activity against certain lymphoma cell lines .
Synthesis of Bioactive Compounds
The structural framework of quinoxaline derivatives is central to many bioactive compounds. For example, related structures have been used to synthesize pyrrole-3-carboxylic acid amides, which are key to successful drugs like Atorvastatin and Sunitinib . These compounds have shown activities against diseases such as malaria and HIV-1, indicating the potential for 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid to serve as a precursor in the synthesis of various bioactive molecules .
Pharmacological Research
Quinoxaline derivatives are versatile in pharmacology, with applications ranging from anticancer to antimalarial treatments. Studies have examined the cytotoxicity of quinoxaline compounds in various cancer cell lines, including breast adenocarcinoma and lung cancer . This suggests that 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid could be valuable in developing new pharmacological agents.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-3-oxoquinoxaline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-12-7-5-3-2-4-6(7)11-8(9(12)13)10(14)15/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METOOALWGDACGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512555 | |
Record name | 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid | |
CAS RN |
18559-42-7 | |
Record name | 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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